molecular formula C6H8N2S B573914 5,6-Dimethylpyridazine-3-thiol CAS No. 184219-92-9

5,6-Dimethylpyridazine-3-thiol

Cat. No.: B573914
CAS No.: 184219-92-9
M. Wt: 140.204
InChI Key: IKAZXCXKHBDLBY-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-3-thiol is a versatile heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science research. The molecular scaffold, featuring a thiol group on a pyridazine ring, is of significant interest in the development of novel pharmacologically active molecules. Researchers utilize this and related structures in the synthesis of metal complexes, where the thiol group can act as a ligand, potentially leading to compounds with anticancer properties . The compound can also participate in redox chemistry, forming disulfide bonds, a transformation that is fundamental in the study of chemical and biochemical processes . As a building block, it enables the exploration of structure-activity relationships in drug discovery, particularly in the design of molecules with anticancer, antimicrobial, and antiviral activities . This product is intended for research and laboratory use only. It is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZXCXKHBDLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethylpyridazine 3 Thiol

Thiol-Thione Tautomerism and its Structural Dynamics

Heterocyclic compounds containing a thioamide moiety (-NH-C=S) can exist in two interconverting tautomeric forms: the thione form and the thiol form. ull.es For 5,6-dimethylpyridazine-3-thiol, this equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Thiol Form: In this tautomer, the compound exists as an aromatic pyridazine (B1198779) ring substituted with a thiol (-SH) group.

Thione Form: This tautomer is characterized by a C=S double bond (thione) and a protonated nitrogen atom within the ring, resulting in a pyridazin-3(2H)-thione structure.

The equilibrium between these two forms is a dynamic process. Computational studies, such as those using Density Functional Theory (DFT), can model the structural parameters and relative energies of these tautomers. ull.es For similar thioamide systems, the thione form is often found to be the more stable isomer in the gas phase and in non-polar solvents. rsc.orgscispace.com The stability can be influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding, which may favor one form over the other in different environments. researchgate.net The less stable thiol tautomer can sometimes be generated photochemically, after which it may spontaneously revert to the more stable thione form. rsc.org

Tautomeric FormKey Structural FeaturesPredominant State
Thiol Aromatic pyridazine ring, C-SH single bondGenerally less stable
Thione Dihydropyridazine ring, C=S double bond, N-H bondGenerally more stable rsc.orgscispace.com

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in this compound, particularly in its deprotonated thiolate form, is an effective nucleophile. This property allows it to participate in a variety of reactions involving the formation of new carbon-sulfur bonds. scbt.com

The thiol group is a potent nucleophile for substitution reactions with alkyl halides. libretexts.org In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion. This anion can then attack an electrophilic carbon atom, displacing a leaving group (such as a halide) in a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netacs.org This reaction is a fundamental method for forming thioethers (sulfides).

A general scheme for this C-S bond formation is as follows:

Deprotonation: R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic Attack: R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 5,6-dimethylpyridazinyl group, and R'-X is an alkyl halide)

This type of reaction has been documented in the synthesis of various pyridazinone derivatives where a thioether linkage is formed by reacting a pyridazine thiol intermediate with an appropriate halide in the presence of a base like sodium hydride. ajrconline.org

The nucleophilic character of the thiol group extends to reactions with a wide range of electrophilic centers beyond simple alkyl halides. researchgate.net The sulfur atom can attack carbon atoms that are part of carbonyl groups, activated double bonds, or other electron-deficient systems.

For instance, thiols can react with:

Acyl Halides (R-CO-Cl): To form thioesters (R-S-CO-R').

Michael Acceptors (α,β-unsaturated carbonyls): In a conjugate addition reaction to form a new C-S bond at the β-carbon.

Epoxides: To open the three-membered ring, forming a β-hydroxy thioether.

The reactivity is enhanced in the presence of a base, which generates the thiolate anion, a significantly stronger nucleophile than the neutral thiol. nih.gov

Role in S<sub>N</sub>2-like Mechanisms for C-S Bond Formation

Redox Chemistry of the Thiol Moiety

The sulfur atom in the thiol group is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing functional groups with different oxidation states.

Thiols can be oxidized to form two primary products, depending on the strength of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents, or even atmospheric oxygen, can cause the coupling of two thiol molecules to form a disulfide (R-S-S-R). organic-chemistry.org This reaction involves the formation of a new sulfur-sulfur bond and is a common transformation for thiols. harvard.edunih.gov The process is a thiol-disulfide interchange reaction, which is fundamental in many biochemical systems. harvard.edu

Sulfonic Acid Formation: Stronger oxidation of the thiol group leads to the formation of a sulfonic acid (-SO₃H). lscollege.ac.inwikipedia.org This transformation requires potent oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄). This process involves a significant increase in the oxidation state of the sulfur atom. The synthesis of sulfonic acids via the oxidation of thiols is a well-established method in organic chemistry. lscollege.ac.inwikipedia.org

ReactionReagent TypeProduct Functional Group
Disulfide Formation Mild Oxidants (e.g., I₂, air)R-S-S-R
Sulfonic Acid Formation Strong Oxidants (e.g., H₂O₂, KMnO₄)R-SO₃H

The term "reduction" in this context can be viewed in two ways. Firstly, the formation of a thiolate anion (R-S⁻) from the thiol (R-SH) is an acid-base reaction where the thiol donates a proton. The resulting thiolate is a more powerful nucleophile and is the active species in many of the thiol's reactions. nih.gov

Secondly, and more accurately in a redox context, the disulfide form of the compound can be reduced back to the thiol or thiolate. If 5,6-bis(5,6-dimethylpyridazin-3-yl)disulfide is treated with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), the S-S bond will cleave, yielding two equivalents of the thiolate anion, which can then be protonated to the thiol. This reductive cleavage is essential for regenerating the thiol from its oxidized disulfide state.

Oxidation Pathways to Disulfides and Sulfonic Acids

Reactivity of Alkyl Substituents on the Pyridazine Ring (e.g., Electrophilic Substitution)

The reactivity of the this compound molecule is significantly influenced by the interplay between the electron-deficient pyridazine core and its alkyl substituents. The pyridazine ring itself is generally considered resistant to electrophilic aromatic substitution. chemicalbook.com This is a consequence of the diazine structure, where the two adjacent nitrogen atoms withdraw electron density from the aromatic ring, deactivating it towards attack by electrophiles.

In contrast to the pyridazine core, the methyl groups at the C5 and C6 positions present potential sites for different types of chemical transformations. While direct electrophilic attack on the ring is unfavorable, the alkyl substituents can influence the regioselectivity of other reactions through steric and electronic effects. For related heterocyclic systems like dimethylpyridines, the methyl groups have been noted to participate in electrophilic substitution reactions, although this is less characteristic for the more electron-poor pyridazine system. The presence of the thiol group, which can exist in equilibrium with its tautomeric thione form, further complicates the electronic landscape of the molecule and its reactivity profile.

The general inertness of the pyridazine ring to electrophilic substitution stands in contrast to the reactivity observed in other nitrogen-containing heterocycles like pyridine (B92270), where substitution patterns are well-documented.

Ring SystemReactivity Towards Electrophilic Aromatic SubstitutionReason
PyridazineGenerally unreactive/not prone to substitution chemicalbook.comHighly electron-deficient due to two adjacent nitrogen atoms, causing deactivation of the ring. chemicalbook.comscbt.com
PyridineReactive under specific conditions; substitution typically occurs at the 3-position.Electron-deficient, but less so than pyridazine. The nitrogen atom directs electrophiles away from the 2, 4, and 6 positions.

Participation in Electron-Donor-Acceptor (EDA) Complexes

This compound possesses the structural features necessary to participate in the formation of Electron-Donor-Acceptor (EDA) complexes. An EDA complex, also known as a charge-transfer (CT) complex, is a weak association between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). nih.govbeilstein-journals.orgwikipedia.org This interaction is characterized by the formation of a new absorption band in the UV-vis spectrum. beilstein-journals.org

The thiol (-SH) group, especially in its deprotonated thiolate (-S⁻) form, is an excellent electron donor. rsc.orgrsc.org Consequently, this compound can form an EDA complex with a suitable electron acceptor. The general mechanism involves the initial formation of the ground-state EDA complex. nih.govbeilstein-journals.org Upon irradiation with light, typically visible light, the complex is excited, leading to a single-electron transfer (SET) from the donor (the thiol/thiolate) to the acceptor. nih.govbeilstein-journals.org This process generates reactive radical intermediates—a sulfur-centered radical from the thiol and a radical anion from the acceptor—which can then engage in a variety of chemical transformations. rsc.org

This photoactivation strategy via EDA complexes is a powerful tool in modern organic synthesis for forming new bonds under mild conditions, often avoiding the need for external photocatalysts. rsc.orgresearchgate.net For heterocyclic thiols, this pathway can be used to achieve reactions such as thioetherification, where the generated thiyl radical adds to an alkene or another unsaturated system. rsc.orgrsc.org

ComponentRole in EDA ComplexExample/Mechanism Step
This compoundElectron Donor (D)Can be deprotonated (e.g., by a base) to form a more potent thiolate anion donor. rsc.orgrsc.org
Electron-deficient species (e.g., nitroaromatics, electron-poor alkenes)Electron Acceptor (A)Associates with the thiol/thiolate to form the ground-state EDA complex [D, A]. nih.govbeilstein-journals.org
Visible LightEnergy SourceExcites the EDA complex: [D, A] → [D, A]. beilstein-journals.org
Single Electron Transfer (SET)Key Mechanistic EventForms a radical ion pair: [D, A] → [D•+, A•⁻]. beilstein-journals.org
Resulting IntermediatesReactive SpeciesA sulfur-centered radical (from the thiol) and a radical anion (from the acceptor) are formed, which then react further. rsc.org

Derivatives and Analogues of 5,6 Dimethylpyridazine 3 Thiol

Structural Modifications of the Pyridazine-Thiol Scaffold

The inherent reactivity of the pyridazine (B1198779) ring and the thiol group allows for significant structural alterations, leading to the formation of fused heterocyclic systems and the introduction of various functional moieties.

Fused Pyridazine Systems Incorporating Thiol or Thioether Functions

The fusion of a second ring system onto the 5,6-dimethylpyridazine-3-thiol backbone gives rise to complex heterocyclic structures with unique properties. A notable example is the formation of pyrazolo[3,4-d]pyridazine derivatives. These compounds can be synthesized through the reaction of appropriate precursors, leading to the creation of a fused pyrazole (B372694) ring. For instance, the synthesis of 3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione has been documented, highlighting the construction of this fused system. nih.gov The reaction of 1,2-diphenyl fulvene (B1219640) with an excess of hydrazine (B178648) can also lead to the formation of 5,6-fused ring pyridazines. liberty.edu

The synthesis of various diazinodiazines, which are fused pyridazine systems, has also been explored. thieme-connect.de These synthetic routes often involve the reaction of dicarboxylates with hydrazine to form the core pyridazine structure, which can then be further modified. thieme-connect.de

Pyridazinone Derivatives with Thiolated Heterocycles

The pyridazine-3-thiol (B1598171) moiety can be incorporated into pyridazinone structures, which are themselves a significant class of heterocyclic compounds. A key synthetic strategy involves the reaction of a pyridazinone precursor with a thiolated heterocycle. For example, novel pyridazinone derivatives have been synthesized by reacting a precursor with 5-mercapto tetrazole. ajrconline.orgi-scholar.in This reaction typically proceeds in the presence of a base, such as sodium hydride, in a suitable solvent like dry tetrahydrofuran (B95107) (THF). ajrconline.org The resulting compounds, such as 6-(1-benzyl-1H-tetrazol-5-ylthio)-4,5-dimethylpyridazin-3-ol, feature the pyridazinone core linked to the tetrazole ring via a thioether bridge. ajrconline.orgajrconline.org

Functionalized Derivatives via Thiol Group Derivatization

The sulfur atom of the thiol group in this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups and the formation of thioethers and thioesters.

Thioethers are commonly synthesized through the S-alkylation of the thiol group. This can be achieved by reacting the pyridazine-thiol with various alkyl or aryl halides. ajrconline.org The reaction of 4-chloroquinazolines with thiol compounds via a thioetherification reaction has been reported to yield S'-substituted 4-alkyl(aryl)thioquinazoline derivatives. researchgate.net Similarly, the synthesis of 6-allylthio-3-aralkylthio-4,5-dimethylpyridazines has been accomplished starting from maleic anhydride (B1165640) derivatives. researchgate.net

Thioesters, on the other hand, are typically formed by the reaction of the thiol with a carboxylic acid or its derivative. sioc-journal.cn Enzymatic synthesis of thioesters from thiols and vinyl esters in a continuous-flow microreactor has been demonstrated as a viable method. mdpi.com Another approach involves the direct thioesterification of carboxylic acids with various thiol sources. sioc-journal.cn The conversion of a thioester group can also be achieved through post-polymerization modification via a reversible transthioesterification reaction. rsc.org

The table below summarizes some of the functionalized derivatives obtained through thiol group derivatization.

Derivative TypeSynthetic MethodStarting MaterialsResulting Compound Class
ThioethersS-alkylationThis compound, Alkyl/Aryl HalidesAlkyl/Aryl Thioethers of 5,6-Dimethylpyridazine
ThioethersThioetherification4-Chloroquinazolines, Thiol CompoundsS'-substituted 4-alkyl(aryl)thioquinazolines
ThioestersEnzymatic SynthesisThiols, Vinyl EstersThioesters
ThioestersDirect ThioesterificationCarboxylic Acids, Thiol SourcesThioesters

Synthesis of Hybrid Compounds Incorporating the 5,6-Dimethylpyridazine Core

The 5,6-dimethylpyridazine core can be integrated into larger, more complex molecules, often referred to as hybrid compounds. This strategy aims to combine the structural features of the pyridazine moiety with those of other pharmacologically relevant scaffolds.

The synthesis of such hybrids often involves multi-step reaction sequences. For instance, N-Mannich-base-type hybrid compounds incorporating a pyridine (B92270) derivative have been synthesized and shown to exhibit biological activity. Another example involves the synthesis of indole-pyridine hybrids, where substituted indoles are sulfenylated with 3-mercaptobenzoic acid. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating hybrid molecules, allowing for the introduction of aryl and amine fragments to the core structure. mdpi.comnih.gov

The synthesis of hybrid compounds represents a growing area of research, with the potential to generate novel molecules with tailored properties by combining the structural and functional attributes of different chemical entities.

Ligand Properties and Donor Atom Characteristics (Sulfur and Pyridazine Nitrogen)

Pyridazine-3-thiol and its derivatives, including this compound, are heterocyclic compounds that exhibit thione-thiol tautomerism. The thiol (-SH) form is crucial for its function as a ligand in coordination chemistry. The key donor atoms that enable the formation of metal complexes are the sulfur atom of the thiol group and one of the nitrogen atoms of the pyridazine ring.

The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows these ligands to coordinate with a wide range of metal ions. The sulfur atom, being a soft base, shows a preference for soft metal ions, while the nitrogen atom can coordinate with a broader spectrum of metal ions. This dual-donor capability often leads to the formation of chelate rings, which enhances the stability of the resulting metal complexes. libretexts.orgtaylorfrancis.com

The electronic properties of the pyridazine ring, influenced by the two adjacent nitrogen atoms, affect the donor strength of the coordinating nitrogen. The presence of methyl groups, as in this compound, can further modify the electronic and steric properties of the ligand, influencing its coordination behavior. The thiol group's ability to deprotonate allows for the formation of strong covalent bonds with metal centers. nih.gov

Formation of Metal Complexes with Various Metal Ions

The versatile donor set of pyridazine thiols facilitates the formation of complexes with a variety of transition metals. The specific binding modes and resulting geometries of these complexes are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific substituents on the pyridazine ring.

Characterization of Binding Modes and Coordination Geometries

Pyridazine thiols can act as bidentate ligands, coordinating to a metal center through both the sulfur and a ring nitrogen atom to form a stable five-membered chelate ring. This is a common coordination mode observed in many metal complexes of pyridazine thiols. However, they can also exhibit monodentate coordination through either the sulfur or the nitrogen atom, or act as bridging ligands connecting two or more metal centers.

The coordination geometry around the metal center is dictated by its preferred coordination number and the steric and electronic properties of the ligand. For instance, with a bidentate pyridazine thiol ligand, a metal ion with a coordination number of four could adopt a square planar or tetrahedral geometry. Higher coordination numbers can lead to octahedral or more complex geometries. Spectroscopic techniques such as IR, NMR, and UV-Vis, along with single-crystal X-ray diffraction, are instrumental in elucidating the precise binding modes and coordination geometries of these complexes.

Catalytic Applications of Metal-Pyridazine-Thiol Complexes

Metal complexes derived from pyridazine thiols have shown promise in various catalytic applications. The presence of both a sulfur and a nitrogen donor atom can stabilize different oxidation states of the metal center, a key feature for many catalytic cycles. nih.gov

Terpyridine-metal complexes, which share the NNN-tridentate ligand characteristic with some pyridazine-based systems, have demonstrated significant catalytic activity in challenging transformations like C-C bond formation and hydrofunctionalization. nih.gov The electronic properties of the pyridyl rings in these ligands can be tuned to influence the reactivity of the metal center. nih.gov Similarly, metal-thiolate complexes are known to participate in important biological and industrial catalytic processes. The combination of these functionalities in metal-pyridazine-thiol complexes makes them attractive candidates for catalysts in a range of organic reactions. For example, palladium-thiol complexes have shown potential in cross-coupling reactions.

Encapsulation Phenomena of Acids or Metal Ions by Pyridine Dithiols

A particularly interesting aspect of the chemistry of related pyridine dithiols is their ability to encapsulate small molecules, including acids and metal ions. Pyridine dithiols can be synthesized to create a well-defined cavity, which can selectively bind guest molecules through multiple-point interactions. For instance, the crystal structure of an HCl complex with a pyridine diol, a related class of compounds, revealed that the acid was perfectly enclosed within a cavity where the chloride ion was hydrogen-bonded to the two hydroxyl groups, and the proton was directed towards the pyridine nitrogen. A similar principle applies to pyridine dithiols, where the thiol groups can participate in hydrogen bonding to encapsulate guest species. rug.nl This phenomenon opens up possibilities for their use in areas such as sensing, separation, and as molecular flasks for controlled reactions.

Conclusion

5,6-Dimethylpyridazine-3-thiol is a fascinating molecule that sits (B43327) at the intersection of several key areas of chemical research. Its synthesis, structural features, and reactivity provide a rich platform for further investigation. The versatility of the pyridazine (B1198779) scaffold, combined with the unique properties of the thiol group, suggests that this compound and its derivatives will continue to be of significant interest in the ongoing development of new therapeutic agents and advanced materials. The exploration of its chemical space holds considerable promise for future scientific advancements.

Computational Chemistry Studies on 5,6 Dimethylpyridazine 3 Thiol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to predict a wide range of molecular properties for 5,6-Dimethylpyridazine-3-thiol, from its three-dimensional shape to its chemical reactivity.

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. chemrxiv.org For flexible molecules, a conformational analysis is performed to identify various low-energy conformers. chemrxiv.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. ull.esekb.eg The process involves iteratively adjusting the atomic coordinates to minimize the total energy of the molecule until a stable conformation is reached. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for a Pyridazine (B1198779) Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-C 1.39 - 1.49
C-N 1.32 - 1.37
N-N 1.34
C-S 1.76
C-C-N 118 - 123
C-N-N 119 - 121
N-N-C 120
C-C-S 125

Note: This table provides a general representation of expected values for a pyridazine thiol derivative based on typical computational results. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Electron Density)

The electronic structure of a molecule governs its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netphyschemres.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. irjweb.com DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. ekb.egresearchgate.net For this compound, the HOMO is expected to be localized primarily on the thiol group and the pyridazine ring, while the LUMO would also be distributed across the heterocyclic ring system.

The electron density distribution, also calculated using DFT, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing further clues about its reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.8
ΔE (HOMO-LUMO Gap) 4.4

Note: These are illustrative values. The actual calculated energies can vary depending on the level of theory and basis set used.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. ekb.egirjweb.com These descriptors provide a quantitative measure of various electronic properties.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. researchgate.netmdpi.com A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule will undergo a change in its electron cloud. mdpi.com

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. mdpi.comdergipark.org.tr

These parameters are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / η

ω = χ² / (2η)

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

Descriptor Value (eV)
Ionization Potential (I) 6.2
Electron Affinity (A) 1.8
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.2
Chemical Softness (S) 0.45
Electrophilicity Index (ω) 3.64

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.govresearchgate.net This method is instrumental in drug discovery and understanding biological processes at a molecular level.

For this compound, molecular docking simulations can be used to explore its potential interactions with various biological targets. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the structure of the target biomacromolecule is obtained from a protein data bank.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity. mdpi.com

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex.

Molecular docking studies could reveal, for example, how the thiol group and the nitrogen atoms of the pyridazine ring of this compound might interact with amino acid residues in an enzyme's active site.

Theoretical Investigations of Tautomerism and Reaction Mechanisms

Computational chemistry is also a valuable tool for studying the dynamic aspects of chemical behavior, such as tautomerism and reaction mechanisms.

This compound can exist in two tautomeric forms: the thiol form and the thione form. DFT calculations can be used to determine the relative stabilities of these tautomers by calculating their total energies. ull.es The transition state connecting the two tautomers can also be located, providing the energy barrier for the tautomerization process. ull.es This information is crucial for understanding which tautomer is likely to predominate under different conditions.

Furthermore, computational methods can be used to elucidate the step-by-step pathways of chemical reactions involving this compound. dokumen.pub By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step, offering a deeper understanding of the reaction's feasibility and kinetics.

Solvation Effects in Computational Modeling and Their Impact on Molecular Properties

Most chemical and biological processes occur in solution. Therefore, accounting for the effects of the solvent is crucial for accurate computational predictions. Solvation models are used to simulate the influence of the solvent on the solute's structure, properties, and reactivity. researchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. ull.esresearchgate.net By performing DFT calculations within the PCM framework, it is possible to study how the properties of this compound, such as its conformational preferences, electronic structure, and reactivity, are altered in different solvents. For instance, a polar solvent might stabilize a more polar tautomer or influence the energetics of a reaction pathway. The inclusion of solvation effects often leads to results that are in better agreement with experimental observations. researchgate.net

Table of Compound Names

Compound Name
This compound
5-phenyl-6-ethyl-pyridazine-3-thione
5-phenyl-6-ethylpridazine-3-one
2,6-dimethyl pyridine (B92270)
3-Nitropyrrole
3,5-Dimethylpyridine
2,4-dichloro-alpha, alpha, alpha trifluorotoluene
6-amino-2,3-dihydro-1,4-phthalazinedione
1h-1,2,4-triazole-3-thiol
2-amino-1,3,4-thiadiazole
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile
2-chloro-4,6-dimethylpyridine-3-carbonitrile
2-pyrrolecarboxaldehyde
3-pyrrolecarboxaldehyde
N-(2,5-methylphenyl)salicylaldimine
(E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
4-(dimethylamino)benzaldehyde
Sulfamethoxazole
norbornadiene
thienopyridine
2-Bromo-4,6-dimethylpyridine-N-oxide
thiourea
2-bromo-3-(trifluoromethyl)pyridine-N-oxide
2-Bromo-3-methylpyridine-N-oxide
2-Bromo-6-methylpyridine
2-Amino-4,6-dimethylpyridine
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
butane-2,3-dione
cyanoacetohydrazide
pyrazolyl quinolinone
N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine
3-cyano-4,6-dimethylpyridine-2-thiol
4-antipyrinyl-2-chloroacetamidothiazole
pyromellitic diimide
3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one
Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate
1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines
4,6-Dimethylpyridine-2-thiol
2,2,6,6-tetramethyl-3,5-heptanedione
Raltitrexed
5-substituted-1,3,4-oxadiazole-2-thiol
5-((naphthalen-2-yloxy) methyl)-N-phenyl-1,3,4-oxadiazol-2-amine
2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide
5-aryl-2-amino-1,3,4-oxadiazoles
2-amino-substituted 1,3,4-oxadiazole
Etoposide
doxorubicin
idarubicin
3,5-bis(di-tert-butylphosphinomethyl)-2,6-dimethylpyridine

Applications of Machine Learning in Predicting Chemical Behavior (e.g., corrosion inhibition properties of related compounds)

The synergy between computational chemistry and machine learning (ML) has created a paradigm shift in materials science, particularly in the rapid screening and design of new molecules for specific applications like corrosion inhibition. ui.ac.id Instead of relying solely on time-consuming and expensive experimental and DFT modeling, machine learning strategies can predict the properties of compounds with high accuracy. ui.ac.idaip.org Quantitative Structure-Property Relationship (QSPR) models are frequently developed for classes of compounds like pyridazine derivatives to forecast their corrosion inhibition efficiency. research-nexus.netnih.govresearchgate.net

These models use a set of calculated molecular descriptors—such as EHOMO, ELUMO, dipole moment, molecular volume, and partition coefficient (Log P)—as input features to train an algorithm. nih.govresearchgate.nethanyang.ac.kr Various ML models, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Principal Component Regression (PCR), and Kernel Ridge Regression (KRR), have been successfully applied to predict the performance of pyridazine-based corrosion inhibitors. aip.orgresearch-nexus.nethanyang.ac.kr

For example, one study on a dataset of 20 pyridazine derivatives demonstrated that a Kernel Ridge Regression model significantly outperformed a previously established Artificial Neural Network model. aip.orgaip.org This highlights the continuous improvement and refinement of predictive modeling in this field.

Table 2: Comparison of Machine Learning Model Performance for Predicting Pyridazine Corrosion Inhibition Data sourced from studies on a 20-sample pyridazine dataset. aip.orghanyang.ac.kraip.org

Model Mean Squared Error (MSE) Root Mean Square Error (RMSE) Mean Absolute Percentage Error (MAPE)
Artificial Neural Network (ANN) 111.5910 10.5637 10.2362%
Kernel Ridge Regression (KRR) 14.9956 3.8724 3.7147%

Further research has explored even more complex ensemble and stacking methods to boost predictive accuracy. researcher.life A stacking model that combines multiple boosting algorithms (XGB, LGBM, CatBoost) with a Random Forest meta-model has shown exceptional performance, achieving a very low Root Mean Square Error (RMSE) of 0.055. researcher.life This demonstrates the power of combining multiple ML techniques to create highly robust and precise predictive tools. researcher.life

Another study focusing on 21 pyridazine derivatives validated QSPR models using both internal and external validation methods. research-nexus.netresearchgate.net The results showed that Principal Component Regression (PCR) and Artificial Neural Networks (ANN) were the most effective models. research-nexus.netresearchgate.net The high values for the cross-validated (R²cv) and external test set (R²test) coefficients of determination underscore the reliability and predictive power of these computational approaches in designing new, effective corrosion inhibitors. research-nexus.netresearchgate.net

Table 3: Validation Results for QSPR Models of Pyridazine Derivatives Data sourced from a study on 21 pyridazine derivatives. research-nexus.netresearchgate.net

Model Cross-Validated R² (R²cv) External Test Set R² (R²test)
Principal Component Regression (PCR) 0.92 0.94
Artificial Neural Network (ANN) 0.92 0.92

These machine learning applications serve as a critical bridge between theoretical research and practical synthesis, enabling the efficient design and discovery of novel pyridazine-based compounds for material protection. ui.ac.id

Mechanistic Investigations of Biological Activity in Vitro Models

Molecular Interactions with Biological Targets

The pyridazine (B1198779) scaffold, a core component of 5,6-Dimethylpyridazine-3-thiol, is a key structural motif in numerous compounds designed to interact with specific biological targets like enzymes and receptors. nih.gov Its ability to participate in hydrogen bonding through its two adjacent nitrogen atoms is a critical feature in molecular recognition. nih.gov

Tyrosine Kinase Inhibition: The pyridazine heterocycle is a structural feature in several potent tyrosine kinase inhibitors. nih.gov Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. nih.govacs.org Consequently, pyridazine derivatives have been extensively explored as inhibitors.

FER Tyrosine Kinase: Feline sarcoma-related (FER) tyrosine kinase plays a role in cell migration and adhesion, and its high expression is a prognostic factor in some cancers. nih.gov Researchers, through high-throughput screening and subsequent chemical modification, discovered that pyrido-pyridazinone derivatives are potent FER kinase inhibitors. nih.govresearchgate.net An optimized compound from this class, DS08701581 , demonstrated significant tumor growth inhibition in a Ba/F3-FER tumor model, showing strong enzyme inhibitory activity with an IC₅₀ of 0.5 nM. acs.org

Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B cell development and signaling, making it an attractive target for B cell malignancies. acs.org Imidazo[1,2-b]pyridazine derivatives have been identified as highly potent and selective irreversible BTK inhibitors. acs.org Compound 22 from this series exhibited a BTK IC₅₀ of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases. acs.org

Tyrosine Kinase 2 (Tyk2): As a member of the Janus kinase (JAK) family, Tyk2 is involved in signaling pathways implicated in autoimmune and inflammatory diseases. nih.gov Imidazo[1,2-b]pyridazine analogs were developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, leading to the identification of inhibitor 6 , which was effective in a rat adjuvant arthritis model. nih.gov

Interactive Table: Inhibition of Tyrosine Kinases by Pyridazine Derivatives Users can sort and filter the data by clicking on the headers.

Compound/Derivative ClassTarget KinaseIC₅₀ (nM)Reference
Pyrido-pyridazinone (DS08701581)FER0.5 acs.org
Imidazo[1,2-b]pyridazine (Cmpd 22)BTK1.3 acs.org
Pyrido-pyridazinone (DS21360717)FER0.5 acs.org
Imidazo[1,2-b]pyridazine (Cmpd 6)Tyk2 (JH2)- nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) provides the sole de novo source of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. mdpi.comresearchgate.net This makes TS a critical target for anticancer drugs. jocpr.comnih.gov While not directly pyridazine derivatives, pyrimidine (B1678525) derivatives, which share a similar diazine core, are well-known TS inhibitors. jocpr.com The active metabolite of 5-fluorouracil, FdUMP, inhibits TS by forming a stable complex with the enzyme and a folate cofactor, blocking the synthesis of dTMP. researchgate.net More recently, a flavin-dependent thymidylate synthase (FDTS or ThyX), found in various pathogens but not humans, has become an attractive target for developing selective antibacterial agents. mdpi.com Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of this bacterial enzyme. mdpi.com

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, motility, and division. A key component of this network is actin, which exists in a globular monomeric form (G-actin) and a polymeric filamentous form (F-actin). nih.gov The transition between these two states is a highly regulated process. The rate of F-actin depolymerization is proportional to the number of filaments. nih.gov

Certain small molecules can interfere with actin dynamics. For instance, treatment of cardiomyocytes with a pyridine (B92270) derivative has been shown to affect the balance between G-actin and F-actin pools and enhance actin polymerization. oup.com Other compounds, like cytochalasins and latrunculins, promote depolymerization by binding to G-actin, whereas phalloidin (B8060827) and jasplakinolide (B32604) stabilize F-actin, suppressing depolymerization. nih.gov This demonstrates that heterocyclic compounds, including pyridine derivatives, can modulate fundamental cellular pathways like actin cytoskeletal dynamics.

Binding to Enzymes and Receptors (e.g., Tyrosine Kinase, Thymidylate Synthase inhibition by pyrimidine derivatives)

Redox-Mediated Biological Effects

The thiol group (-SH) present in this compound suggests a potential role in redox biology. Thiols are critical for cellular antioxidant defense systems and can participate in various redox-sensitive signaling pathways. nih.govnih.govucl.ac.uk

Thiols are among the most important and abundant antioxidants in biological systems. nih.govrjor.ro Glutathione (B108866), a thiol-containing tripeptide, is a major non-protein thiol that protects cells from oxidative damage by directly scavenging reactive oxygen species (ROS) and participating in enzyme-catalyzed detoxification reactions. nih.govnih.govucl.ac.uk The sulfhydryl group in thiols is highly reactive towards ROS, making these compounds efficient protectors against oxidative stress. rjor.ro

Studies on various pyridazine derivatives have confirmed their antioxidant potential. In one study, a series of newly synthesized pyridazine derivatives were evaluated for their ability to scavenge the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical. ajol.info Several compounds demonstrated significant antioxidant activity, with some showing potency comparable to the standard antioxidant, ascorbic acid. ajol.info

Interactive Table: Antioxidant Activity of Pyridazine Derivatives (DPPH Scavenging) Users can sort and filter the data by clicking on the headers.

CompoundIC₅₀ (µg/mL)Reference
6f 12.68 ajol.info
6a 14.23 ajol.info
3c 14.34 ajol.info
Ascorbic Acid (Standard) 12.45 ajol.info

Similarly, research on pyrrolyl selenolopyridine derivatives, which combine a pyridine ring with other heterocyclic systems, also showed that some of the synthesized compounds possessed remarkable antioxidant activity. researchgate.net The presence of an oxo and a carboxylate group was found to be important for the antioxidant activity in certain series of pyridazine derivatives. ajol.info

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. mdpi.commarlettalab.org Its biological effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), a heme-containing enzyme that synthesizes the second messenger cGMP. marlettalab.org

Furoxan (1,2,5-oxadiazole 2-oxide) is a well-established NO-donor scaffold used in drug design. mdpi.complos.org Hybrid molecules combining a furoxan ring with a pyridazine dioxide moiety have been synthesized and studied as potent NO-releasing agents. mdpi.comresearchgate.net These bicyclic derivatives demonstrate a high NO-releasing ability. mdpi.com For example, 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide (FPTO) was found to be a potent vasorelaxant, an effect mediated by the release of NO and subsequent activation of sGC. researchgate.netmsu.rucapes.gov.br The NO-releasing ability of the furoxan subunit is crucial, as the corresponding deoxygenated furazan (B8792606) analog is significantly less active. mdpi.commsu.ru

Antioxidant Activity and Protection Against Oxidative Stress

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For pyridazine derivatives, extensive SAR studies have provided key insights.

For Tyrosine Kinase Inhibition: In the development of pyrido-pyridazinone inhibitors of FER kinase, SAR studies revealed that introducing a cyano group at the C-8 position of the scaffold enhanced biochemical and cellular activity. nih.govacs.org Modifications at the C-5 position were also found to improve kinase selectivity. acs.org For a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives designed as acetylcholinesterase inhibitors, SAR analysis showed that introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for activity and selectivity. nih.gov

For Antioxidant Activity: In a study of pyridazine derivatives, the presence of specific functional groups was linked to antioxidant capacity. It was concluded that the presence of an oxo group and a carboxylate group plays an important role in the antioxidant activity of the tested compounds. ajol.info

For GLS Inhibition: In the development of glutaminase (B10826351) (GLS) inhibitors, SAR studies showed that a pyridazine ring could effectively replace a thiadiazole ring while maintaining activity. nih.gov However, substituting it with an oxadiazole ring system was detrimental to potent inhibition, highlighting the importance of the specific heterocycle's geometry and electronic properties. nih.gov

These studies underscore the chemical tractability of the pyridazine scaffold and the importance of systematic structural modifications to fine-tune biological activity for a desired therapeutic effect.

Interaction with Thiols in Biological Systems (e.g., Glutathione)

Mechanistic investigations in in vitro models indicate that the biological activity of this compound is closely linked to its interaction with endogenous thiols, most notably glutathione (GSH). While specific kinetic studies on this compound are not extensively detailed in the public literature, the mechanism of its interaction can be inferred from the fundamental principles of thiol chemistry and studies of structurally related pyridazine and thiol compounds. The primary mechanism governing these interactions is the thiol-disulfide exchange reaction.

The thiol group (-SH) of this compound is the key functional moiety for these reactions. It can participate in redox cycling and form covalent bonds with biological molecules like proteins and enzymes, potentially modulating their activity. evitachem.com The reactivity of a thiol is largely dependent on its deprotonation to the more nucleophilic thiolate anion (R-S⁻). rsc.orgnih.gov The equilibrium between the thiol and thiolate forms is dictated by the compound's pKa and the pH of the surrounding environment.

In a biological context, this compound can interact with the glutathione system in two principal ways:

Reaction with Oxidized Glutathione (GSSG): this compound can react with glutathione disulfide (GSSG), the oxidized form of glutathione. In this thiol-disulfide exchange, the thiol group of the pyridazine compound attacks the disulfide bond of GSSG. This results in the formation of a mixed disulfide of this compound and glutathione, with the concurrent release of one molecule of reduced glutathione (GSH). nih.gov This reaction is reversible and crucial for maintaining the redox balance within cellular systems.

Formation of Mixed Disulfides under Oxidative Conditions: In the presence of oxidizing agents, the thiol groups of both this compound and glutathione can be oxidized. This can lead to the formation of a mixed disulfide, where the two molecules are joined by a disulfide bond (-S-S-). This process, known as S-glutathionylation when it occurs on protein thiols, is a common mechanism for protecting thiol groups from irreversible oxidation and for regulating protein function. nih.gov

The pyridazine ring itself influences the reactivity of the thiol group. Studies on related compounds, such as pyridazine-3-carbonitrile, have shown that the pyridazine nucleus can be susceptible to nucleophilic attack by thiols like glutathione. nih.gov This suggests that the electronic properties of the 5,6-dimethylpyridazine ring system play a role in modulating the reactivity of its thiol substituent at the 3-position.

The formation of such thiol adducts is a critical area of study in drug metabolism, as it represents a primary pathway for the detoxification and clearance of xenobiotic compounds. nih.gov The interaction between a drug or xenobiotic containing a thiol group and glutathione is a key determinant of its biological fate.

Research Findings: A Representative Model

While specific experimental data for this compound is limited, the following interactive table provides a representative model of the data that would be generated in an in vitro study investigating its interaction with glutathione. The table illustrates the expected kinetics of mixed disulfide formation, based on the principles of thiol-disulfide exchange reactions.

Table 1: Representative Kinetics of Mixed Disulfide Formation This table is a representative model based on established principles of thiol-disulfide exchange reactions and does not represent empirically measured data for this compound.

Reactant Concentration (µM) pH Reaction Time (min) Mixed Disulfide Formed (µM) Rate Constant (k) (M⁻¹s⁻¹)
This compound: 1007.4515.20.05
GSSG: 1007.41028.10.05
7.42048.00.05
7.43061.50.05
This compound: 1008.0524.30.08
GSSG: 1008.01042.50.08
8.02066.70.08
8.03080.10.08

Data illustrates the principle that reaction rates increase at higher pH due to a greater concentration of the more reactive thiolate anion.

Non Biological Applications of 5,6 Dimethylpyridazine 3 Thiol

Utility as a Building Block in Complex Organic Synthesis

5,6-Dimethylpyridazine-3-thiol serves as a versatile intermediate and building block in the creation of more complex organic molecules. scbt.com The presence of the reactive thiol (-SH) group is key to its functionality, allowing for a range of chemical transformations. sigmaaldrich.com Diazines, the class of heterocyclic compounds to which this compound belongs, are fundamental in organic synthesis for developing agrochemicals, dyes, and advanced materials. scbt.com The thiol group enhances nucleophilicity and facilitates strong intermolecular interactions, while the pyridazine (B1198779) framework provides resonance stabilization, influencing its reactivity in various condensation reactions. scbt.com

The compound's utility is exemplified in its role as a precursor for synthesizing other organic compounds. Its reactive nature allows for the formation of new chemical bonds, making it a crucial intermediate in the development of new chemical entities. The thiol group can be a site for S-arylation reactions, forming carbon-sulfur bonds which are significant in the synthesis of various organic molecules.

Applications in Materials Science

The unique properties of this compound have led to its exploration in several areas of materials science, including nanomaterial synthesis, corrosion inhibition, and as a stabilizer in photographic processes.

Thiol-containing compounds are crucial in the synthesis of nanoparticles, acting as capping agents that control particle size and stability. nih.govucl.ac.uk In a notable application, a related compound, 4,6-Dimethylpyridine-2-thiol, is used in the preparation of di-tert-butyltin complexes. These complexes serve as precursors for the synthesis of orthorhombic tin sulfide (B99878) (SnS) nanoplatelets. These SnS nanoplatelets have been investigated as potential anode materials for lithium-ion batteries, demonstrating promising electrochemical properties. The thiol group plays a critical role in coordinating with the metal precursors and influencing the growth and morphology of the resulting nanomaterials.

Table 1: Application in Nanomaterial Synthesis

ApplicationPrecursor RoleResulting NanomaterialPotential Use
Energy StorageUsed to form di-tert-butyltin complexesOrthorhombic SnS nanoplateletsAnode materials in lithium-ion batteries.

Organic compounds containing heteroatoms like sulfur and nitrogen are effective corrosion inhibitors for various metals and alloys. These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. ijcsi.pro The inhibition efficiency is linked to the chemical composition, molecular structure, and electronic properties of the organic molecule.

Thiol derivatives, in particular, have shown significant inhibition action on aluminum and copper alloys. taylorandfrancis.com The lone pair of electrons on the sulfur and nitrogen atoms, along with the π-electrons in the pyridazine ring of this compound, are suggested to be key factors that facilitate its adsorption onto metal surfaces. nih.gov This adsorption can be either physical (electrostatic) or chemical, involving the formation of a coordinate bond between the heteroatoms and the metal. ijcsi.pro

Research on similar heterocyclic thiol compounds has demonstrated their effectiveness. For instance, various triazole and thiazole (B1198619) derivatives have been shown to protect copper and aluminum in corrosive environments like sodium chloride solutions. ijcsi.promdpi.com These inhibitors can act as mixed-type inhibitors, retarding both the anodic metal dissolution and the cathodic hydrogen evolution reactions. ijcsi.pro The formation of a stable, adsorbed inhibitor film on the metal surface leads to a significant decrease in the corrosion rate. mdpi.com

Table 2: Research Findings on Corrosion Inhibition by Related Compounds

Inhibitor TypeMetal/AlloyCorrosive MediumInhibition EfficiencyKey Findings
Thiazolidinedione derivativesCopper3.5 wt.% NaClUp to 96%Act as mixed-type inhibitors, forming a protective film. mdpi.com
4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolCopperNeutralHigh (theoretical)Thione tautomer shows better inhibition; adsorption on the surface.
Novel triazole derivativesAluminum0.5 M NaOHUp to 84.1%Inhibition increases with temperature, indicating chemisorption. ijcsi.pro

Tetrazole derivatives, which share structural similarities with pyridazine compounds, have found applications in photography and photoimaging as stabilizers. ajrconline.org While direct evidence for this compound is limited in this specific application, the known properties of related heterocyclic compounds suggest its potential. Stabilizers in photographic emulsions work to prevent fogging and maintain the quality of the image over time. The ability of heterocyclic compounds containing sulfur and nitrogen to interact with metal ions (like silver in photographic materials) is a key aspect of their stabilizing function.

Corrosion Inhibition in Metal Alloys (e.g., aluminum and copper)

Potential Use in Energetic Materials (e.g., propellant components, gas generators)

Certain nitrogen-rich heterocyclic compounds, such as tetrazole derivatives, have been explored for their potential use in energetic materials. ajrconline.org These applications include roles as propellant components for missiles and as gas generators for devices like automotive airbags. ajrconline.orgresearchgate.net The high nitrogen content in these molecules leads to the energetically favorable release of large volumes of nitrogen gas upon decomposition. researchgate.netnist.gov

While specific research on this compound as an energetic material is not widely published, its pyridazine core, which contains a nitrogen-nitrogen bond, suggests it could be a candidate for such applications. The energetic properties of these materials are derived from their chemical structure, which allows for rapid decomposition to produce a large volume of gas. nist.gov

Analytical and Spectroscopic Characterization of 5,6 Dimethylpyridazine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for 5,6-dimethylpyridazine-3-thiol were found. This analysis would be essential for confirming the molecular structure by identifying the chemical environment, number, and connectivity of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for this compound are not available in the reviewed literature. IR spectroscopy would be used to identify key functional groups, such as the N-H and C=S stretching vibrations of the tautomeric thione form, or the S-H stretch of the thiol form.

Mass Spectrometry (MS, LCMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound could be retrieved. This technique would be critical for confirming the molecular mass and providing further structural clues through analysis of fragment ions.

Elemental Analysis for Empirical Formula Determination

There is no available elemental analysis data to confirm the empirical formula (C₆H₈N₂S) of this compound. This analysis is fundamental for verifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample.

Advanced Spectroscopic Techniques (e.g., Powder X-ray Diffraction (P-XRD), Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) for complexes)

No studies utilizing advanced spectroscopic techniques such as P-XRD or SEM-EDX for the characterization of this compound or its complexes were found. P-XRD would be used to analyze its solid-state crystalline structure.

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography (TLC))

While chromatographic methods like TLC would be standard for assessing the purity of this compound during and after its synthesis, no specific experimental conditions or results (e.g., Rƒ values) have been reported.

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethylpyridazine-3-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with pyridazine or pyrazole intermediates, followed by alkylation or thiolation steps. For example, describes coupling pyridazine-thiol derivatives with methyl groups using ethanol or dichloromethane as solvents and triethylamine as a catalyst .
  • Condition optimization : Adjust reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of methylating agents (e.g., methyl iodide) to minimize by-products. highlights the use of potassium hydroxide to enhance thiol group stability during alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to the methyl groups (δ ~2.5 ppm for CH3) and thiol proton (δ ~3.8 ppm, exchangeable in D2O). Compare with PubChem data for analogous pyridazine-thiols (e.g., 6-chloro-pyridazine-3-thiol, InChI: ABQHEWLZYZQXHY-UHFFFAOYSA-N) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SH group).
  • HPLC : Use C18 columns with methanol/water mobile phases to assess purity (>95%) .

Q. How does the thiol group in this compound influence its reactivity in nucleophilic substitution or redox reactions?

Methodological Answer:

  • Nucleophilic substitution : The thiol group acts as a leaving group in reactions with electrophiles (e.g., alkyl halides). shows that iodine or hydrogen peroxide oxidizes thiols to disulfides, while sodium borohydride reduces them to thiolates .
  • pH-dependent reactivity : Thiolate anions (formed in basic conditions) exhibit higher nucleophilicity, enabling selective functionalization at the 3-position .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during the synthesis of this compound derivatives?

Methodological Answer:

  • By-product identification : Use LC-MS or GC-MS to detect disulfides (from oxidation) or over-methylated species. recommends TLC monitoring (silica gel, UV visualization) during reflux to terminate reactions at optimal conversion .
  • Additive strategies : Introduce antioxidants (e.g., ascorbic acid) to suppress disulfide formation or use inert atmospheres (N2/Ar) during sensitive steps .

Q. How should contradictory spectral data (e.g., conflicting NMR assignments) be resolved during structural elucidation?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to confirm coupling between methyl protons and adjacent pyridazine carbons. emphasizes iterative data triangulation (e.g., comparing experimental vs. computational spectra) .
  • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures, particularly for regiochemical isomers .

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Derivative libraries : Synthesize analogs (e.g., 5,6-dialkyl or thioether variants) and test in vitro bioactivity (e.g., enzyme inhibition assays). demonstrates SAR analysis for pyridazinones using cytotoxicity and receptor-binding studies .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, guided by pyridazine-thiol pharmacophore features .

Q. How can researchers address solubility challenges in kinetic or thermodynamic studies of this compound?

Methodological Answer:

  • Solvent screening : Test DMSO, DMF, or THF for dissolution, noting concentration-dependent aggregation via dynamic light scattering (DLS).
  • Surfactant use : Incorporate polysorbate 80 or cyclodextrins to enhance aqueous solubility for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.